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Compound of Interest

Compound Name: 4-Methoxy-8-nitroquinoline

CAS No.: 89770-28-5

Cat. No.: B1629180

Get Quote

Content Type: Technical Monograph Subject: 4-Methoxy-8-nitroquinoline (CAS 89770-28-5)

Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers[1]

[2][3]

Executive Summary & Chemical Identity[3]
4-Methoxy-8-nitroquinoline represents a specialized scaffold in heterocyclic chemistry,

distinct from its widely utilized isomer, 6-methoxy-8-nitroquinoline (the Primaquine precursor).

[1][2][3] While the 6-methoxy variant dominates antimalarial literature, the 4-methoxy isomer

offers unique electronic properties due to the para-like relationship between the methoxy donor

and the ring nitrogen, coupled with the strong electron-withdrawing nitro group at the 8-

position.[1][2][3]

This guide provides a rigorous examination of its synthesis, reactivity, and application as a

high-value intermediate in the development of DNA-intercalating agents and kinase inhibitors.

[1][3]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
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Property Data Note

CAS Number 89770-28-5 Verified Registry Number

Molecular Formula C₁₀H₈N₂O₃

Molecular Weight 204.18 g/mol

Appearance Yellow Crystalline Solid Typical of nitro-aromatics

Solubility
Soluble in DCM, CHCl₃,

DMSO
Poor water solubility

Electronic Character Push-Pull System
4-OMe (Donor) / 8-NO₂

(Acceptor)

Synthetic Architecture
The most robust route to 4-Methoxy-8-nitroquinoline avoids direct nitration of 4-

methoxyquinoline, which often yields inseparable mixtures of 5- and 8-nitro isomers.[1][2][3]

Instead, a regiospecific nucleophilic aromatic substitution (SNAr) upon a 4-chloro precursor is

the industry-standard approach for purity.[1][3]

Core Synthetic Pathway (The "Displacement Protocol")
[3]
This protocol relies on the high electrophilicity of the C4 position in the quinoline ring,

significantly enhanced by the 8-nitro substituent.[1][2][3]

Step 1: Chlorination (Activation)
Precursor: 8-Nitro-4-quinolinol (CAS 23432-46-4) Reagent: Phosphoryl chloride (POCl₃)

Mechanism: Conversion of the tautomeric amide/enol to the imidoyl chloride.[1][2][3]

Step 2: Methoxylation (Substitution)
Precursor: 4-Chloro-8-nitroquinoline Reagent: Sodium Methoxide (NaOMe) in Methanol

Mechanism: SNAr via Meisenheimer-like transition state.[1][2][3]
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Figure 1: Regioselective synthesis pathway via chlorination-displacement sequence.

Detailed Experimental Protocols
These protocols are designed for reproducibility and safety, adhering to GLP standards.

Protocol A: Synthesis of 4-Chloro-8-nitroquinoline
Rationale: The 4-hydroxy group is a poor leaving group.[1][2][3] Conversion to chloride creates

a potent electrophile.[1]

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser

topped with a CaCl₂ drying tube.

Charging: Add 8-nitro-4-quinolinol (5.0 g, 26.3 mmol) to the flask.

Reagent Addition: Carefully add Phosphoryl chloride (POCl₃) (25 mL) in a fume hood.

Caution: POCl₃ is corrosive and reacts violently with water.[1]

Reaction: Heat the mixture to 80–90°C for 2 hours. The suspension will clear as the chloride

forms.[1]

Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice

(200 g) with vigorous stirring to hydrolyze excess POCl₃.

Neutralization: Adjust pH to ~8-9 using 25% Ammonium Hydroxide (NH₄OH).

Isolation: Filter the resulting yellow-brown precipitate, wash with cold water, and dry under

vacuum.[1]

Yield Expectation: 85-95%[1][3]

Checkpoint: Crude material is sufficiently pure for the next step.[1]
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Protocol B: Methoxylation to 4-Methoxy-8-nitroquinoline
Rationale: The 8-nitro group withdraws electron density, making C4 highly susceptible to

nucleophilic attack by methoxide.[1][2][3]

Reagent Prep: In a dry flask, dissolve Sodium metal (0.6 g, 27 mmol) in anhydrous Methanol

(30 mL) to generate fresh Sodium Methoxide. Alternatively, use commercial 25%

NaOMe/MeOH solution.[1]

Addition: Add 4-Chloro-8-nitroquinoline (5.0 g, 24 mmol) portion-wise to the methoxide

solution.

Reaction: Reflux the mixture (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl

Acetate 7:3).[1]

Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water

(50 mL) to dissolve inorganic salts (NaCl).

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol

or purify via silica gel chromatography if necessary.

Target Yield: 75-85%[1][2][3]

Characterization: ¹H NMR should show a distinct singlet for the methoxy group at ~δ 4.1

ppm.[1]

Reactivity & Applications in Drug Design[1]
The 4-methoxy-8-nitroquinoline scaffold serves as a "masked" precursor.[1][3] The nitro

group is the primary handle for derivatization, while the methoxy group modulates lipophilicity

and can act as a hydrogen bond acceptor in active sites.[1]

Reduction to 8-Amino-4-methoxyquinoline
The reduction of the nitro group yields the 8-amino derivative, a critical pharmacophore found

in antimalarials (e.g., Tafenoquine analogs).[1][2][3]
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Method: Catalytic Hydrogenation (H₂, Pd/C) or Chemical Reduction (Fe/NH₄Cl).[1]

Utility: The resulting primary amine at C8 allows for the attachment of alkyl-amino side

chains, essential for DNA intercalation and inhibition of erythrocytic stages of Plasmodium.[1]

[2]

Electronic "Push-Pull" Dynamics
The molecule exhibits a strong dipole moment.[1][2][3] The 4-methoxy group donates electron

density into the ring (resonance), while the 8-nitro group withdraws it (induction/resonance).[1]

[3]

Implication: This electronic bias makes the C2 position electrophilic, allowing for further

functionalization (e.g., Chichibabin reaction) if multi-substituted derivatives are required.[1]

Chemical Transformations

4-Methoxy-8-nitroquinoline
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Figure 2: Divergent synthetic utility of the core scaffold.[1][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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